NSC 196883
Overview
Description
NSC 196883 is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability
Preparation Methods
The synthesis of NSC 196883 typically involves several steps. One common method starts with the bromination of adamantane to produce 1-bromoadamantane. This intermediate is then reacted with acetonitrile and sulfuric acid in a Ritter-type reaction to form N-(1-adamantyl)-acetamide. Subsequent deacetylation yields 1-aminoadamantane, which is then converted to the hydrochloride salt by treatment with anhydrous hydrochloric acid .
Industrial production methods often aim to optimize yield and reduce the use of toxic reagents. For instance, a two-step procedure involving the reaction of 1-bromoadamantane with formamide to produce N-(1-adamantyl)-formamide, followed by hydrolysis with hydrochloric acid, has been reported to achieve high yields and is considered more environmentally friendly .
Chemical Reactions Analysis
NSC 196883 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding adamantyl ketones or alcohols.
Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrocarbons.
Substitution: The adamantyl group can undergo substitution reactions, often facilitated by the stability of the adamantyl carbocation intermediate.
Major products formed from these reactions include adamantyl-substituted amines, alcohols, and ketones, which have diverse applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
Mechanism of Action
The mechanism of action of NSC 196883 involves its interaction with specific molecular targets. For instance, in antiviral applications, adamantane derivatives inhibit the M2 proton channel of influenza A virus, preventing viral replication . In neurological applications, the compound may act as a sigma receptor agonist and NMDA receptor antagonist, modulating neurotransmitter release and providing neuroprotective effects .
Comparison with Similar Compounds
NSC 196883 can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, used primarily for its antiviral properties against influenza A.
The uniqueness of this compound lies in its specific structural modifications, which may impart distinct biological activities and chemical reactivity compared to other adamantane derivatives.
Properties
CAS No. |
39978-68-2 |
---|---|
Molecular Formula |
C13H24ClN |
Molecular Weight |
229.79 g/mol |
IUPAC Name |
1-(1-adamantyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H23N.ClH/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13;/h9-12H,2-8,14H2,1H3;1H |
InChI Key |
AMJINLQYPJSVRM-UHFFFAOYSA-N |
SMILES |
CC(CC12CC3CC(C1)CC(C3)C2)N.Cl |
Canonical SMILES |
CC(CC12CC3CC(C1)CC(C3)C2)N.Cl |
Appearance |
Solid powder |
39978-68-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adamantylamphetamine HCl; Adamantylamphetamine Hydrochloride; NSC 196883; NSC-196883; NSC196883 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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